molecular formula C5H11NO2 B1314008 (2-Methyl-1,3-dioxolan-2-yl)methanamine CAS No. 3289-19-8

(2-Methyl-1,3-dioxolan-2-yl)methanamine

Cat. No.: B1314008
CAS No.: 3289-19-8
M. Wt: 117.15 g/mol
InChI Key: BVVSUFVLGBJYOR-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-dioxolan-2-yl)methanamine (CAS 3289-19-8) is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . This compound serves as a highly valuable building block in organic synthesis due to its dual functionality, which combines a nucleophilic primary amine with a 1,3-dioxolane group that acts as a protected carbonyl equivalent . This scaffold is particularly significant in multi-step syntheses, as the dioxolane ring effectively protects a ketone functionality, stabilizing it against a wide range of reaction conditions while allowing for selective deprotection under mild acidic conditions when needed . The primary amine group enables extensive chemical modifications, allowing researchers to use this compound as a precursor for the synthesis of more complex molecules, including nitrogen-containing heterocycles prevalent in pharmaceuticals and other biologically active compounds . Its applications extend into the development of ligands for coordination chemistry and chiral auxiliaries for asymmetric synthesis . The compound requires specific storage conditions and should be kept in a dark place under an inert atmosphere at 2-8°C . Safety Information: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-1,3-dioxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(4-6)7-2-3-8-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVSUFVLGBJYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3289-19-8
Record name (2-methyl-1,3-dioxolan-2-yl)methanamine
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The Aminodioxolane Scaffold: a Cornerstone in Organic Synthesis

The aminodioxolane scaffold, the structural core of (2-Methyl-1,3-dioxolan-2-yl)methanamine, holds considerable importance in the field of organic chemistry. This significance stems from the dual functionality inherent in its structure: a protected carbonyl group and a nucleophilic amine. This combination allows for a wide range of chemical transformations, making it a valuable motif in the synthesis of complex organic molecules.

The dioxolane ring serves as an effective protecting group for a ketone or aldehyde functionality. This protection is crucial in multi-step syntheses where other parts of a molecule need to be modified without affecting a reactive carbonyl group. The stability of the dioxolane ring to a variety of reaction conditions, yet its susceptibility to cleavage under specific acidic conditions, provides chemists with a reliable method for masking and unmasking a carbonyl group as needed.

Furthermore, the presence of the amino group provides a site for a vast array of chemical modifications. This primary amine can act as a nucleophile, a base, or be readily converted into other functional groups. This versatility allows for the introduction of diverse substituents and the construction of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active compounds. The strategic placement of the amino and protected carbonyl groups within the same molecule offers unique opportunities for intramolecular reactions, leading to the efficient synthesis of cyclic structures.

A Journey Through Research: Tracing the Applications of 2 Methyl 1,3 Dioxolan 2 Yl Methanamine

The research trajectory of (2-Methyl-1,3-dioxolan-2-yl)methanamine has its roots in the mid-20th century with the burgeoning field of cyclic acetal (B89532) chemistry. Early investigations focused on the development of methodologies for the protection of carbonyl compounds, with the acid-catalyzed reaction between a ketone and ethylene (B1197577) glycol becoming a fundamental transformation in organic synthesis.

A significant milestone in the history of this compound was its application as a key intermediate in the synthesis of lysergic acid derivatives. This work, pioneered by Kornfeld and his collaborators in the 1950s, showcased the strategic utility of the aminodioxolane moiety in the construction of complex alkaloid frameworks. This early application spurred further interest in the synthetic potential of this compound and related compounds.

Subsequent research has expanded the applications of this versatile building block into various areas of synthetic chemistry. One notable trajectory has been its use in the synthesis of novel heterocyclic systems. The primary amine of this compound can be readily derivatized, for instance, through the formation of Schiff bases, which can then undergo cyclization reactions to form a variety of nitrogen-containing rings. neliti.commdpi.com These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Furthermore, research has explored the use of this compound in the development of ligands for coordination chemistry and in asymmetric synthesis. The ability of the amino group to coordinate to metal centers, coupled with the chiral potential that can be introduced in derivatives, makes it an attractive scaffold for the design of novel catalysts and chiral auxiliaries.

A Versatile Building Block: the Strategic Importance of 2 Methyl 1,3 Dioxolan 2 Yl Methanamine As a Synthetic Intermediate

Laboratory-Scale Synthetic Protocols

The laboratory synthesis of this compound and related structures is achieved through several key methodologies. These include the manipulation of dioxolane derivatives via nucleophilic reactions and the conversion of carbonyl compounds through reductive amination.

Nucleophilic Ring-Opening of 2-Methyl-1,3-dioxolane (B1212220) Derivatives with Amines

The synthesis of the target compound via a direct nucleophilic ring-opening of the 2-methyl-1,3-dioxolane ring by an amine, while preserving the cyclic ketal structure, is not a commonly documented pathway. Such reactions, particularly under acidic conditions, typically lead to the cleavage and decomposition of the dioxolane ring itself. organic-chemistry.orgnih.gov A more chemically plausible route to achieving the desired structure involves the nucleophilic substitution on a side chain of a pre-formed dioxolane derivative, such as 2-(halomethyl)-2-methyl-1,3-dioxolane. Early patent literature describes the preparation of 2-aminomethyl-1,3-dioxolanes through nucleophilic displacement reactions on such derivatives, often using an azide (B81097) intermediate followed by catalytic reduction. Another established method for creating primary amines from alkyl halides is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate to prevent over-alkylation. masterorganicchemistry.comlibretexts.org

Brønsted acids like p-Toluenesulfonic acid (p-TsOH) are standard catalysts for the formation of 1,3-dioxolanes from ketones and ethylene glycol, a reaction that proceeds by removing water under reflux conditions. organic-chemistry.orggoogle.com While p-TsOH is effective at promoting the formation of the dioxolane ring, its role in mediating a nucleophilic attack by an amine on a dioxolane derivative to yield this compound is not established. Instead, in the presence of a nucleophile and water, an acid catalyst would promote the reverse reaction: the hydrolytic cleavage of the ketal. organic-chemistry.org

Lewis acids such as Zinc chloride (ZnCl₂) are also employed in the chemistry of dioxolanes. They can catalyze the formation of 1,3-dioxolanes from ketones and epoxides. researchgate.net In the context of ring-opening, Lewis acids activate the ring by coordinating to one of the oxygen atoms. This enhances the electrophilicity of the ring carbons. However, similar to Brønsted acids, this activation typically facilitates ring cleavage rather than substitution on a side chain while preserving the ring. For instance, Lewis acid-catalyzed ring-opening of semicyclic N,O-acetals with various nucleophiles has been studied, demonstrating that these reactions proceed via cleavage of the heterocyclic ring. organic-chemistry.org

In a hypothetical acid-catalyzed ring-opening of a 2,2-disubstituted 1,3-dioxolane (B20135), the initial step is the protonation of one of the ring oxygen atoms. Cleavage of the C2-O bond is favored because this leads to the formation of a tertiary oxocarbenium ion. This intermediate is significantly stabilized by resonance from the remaining ring oxygen and the inductive effect of the alkyl substituents at the C2 position. Consequently, the C2 carbon is the most electrophilic site and would be the position of nucleophilic attack. This attack, however, results in the breaking of the ring, not the formation of a product where the dioxolane moiety is retained. The regioselectivity for nucleophilic attack on the more substituted carbon in acid-catalyzed epoxide ring-opening is a well-established parallel, driven by the stabilization of the partial positive charge in the transition state. nih.govresearchgate.net

Reductive Amination Routes from Ketone or Aldehyde Precursors

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. harvard.edumasterorganicchemistry.com The process involves the condensation of a ketone or aldehyde with an amine (such as ammonia for primary amines) to form an imine intermediate, which is then reduced in situ to the corresponding amine. harvard.edu

A documented synthetic route employs the reductive amination of the ketone precursor 2-(2-methyl-1,3-dioxolan-2-yl)acetone. This reaction, however, yields the corresponding ethanamine derivative, 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine, not the target methanamine. The process involves the reaction of the ketone with ammonia or methylamine (B109427), followed by the in-situ reduction of the intermediate imine. Sodium cyanoborohydride (NaBH₃CN) is an effective reducing agent for this transformation as it is selective for the imine in the presence of the starting ketone, particularly under mildly acidic conditions that favor imine formation.

Detailed research findings for this specific transformation are summarized in the table below.

Table 1. Reaction Conditions for the Reductive Amination of 2-(2-Methyl-1,3-dioxolan-2-yl)acetone.
ParameterCondition
Precursor2-(2-Methyl-1,3-dioxolan-2-yl)acetone
Amine SourceAmmonia or Methylamine
Reducing AgentSodium cyanoborohydride (NaBH₃CN)
SolventMethanol
pH4–6
Molar Ratio (Ketone:Amine)1:2
Reaction Time24–48 hours
Yield50–60%
Product2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine
Use of Reducing Agents (e.g., Sodium Cyanoborohydride)

A prominent method for synthesizing this compound is through reductive amination. This process typically involves the reaction of a ketone precursor with an amine source, followed by reduction. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation due to its mild nature and selectivity. organic-chemistry.org It selectively reduces the intermediate iminium ion much faster than it reduces the initial ketone or aldehyde, allowing for a convenient one-pot reaction. organic-chemistry.orgharvard.edu

The reaction mechanism commences with the condensation of a carbonyl compound, such as 2-acetyl-2-methyl-1,3-dioxolane, with an amine like ammonia. This forms an iminium ion intermediate. Subsequently, sodium cyanoborohydride acts as a hydride donor to reduce the iminium ion, yielding the final primary amine product, this compound. harvard.edu The use of NaBH₃CN is advantageous as it is stable in weakly acidic conditions, which are often necessary to catalyze the formation of the iminium ion. harvard.eduresearchgate.net

Table 1: Key Aspects of Reductive Amination with Sodium Cyanoborohydride

ParameterDescription
Starting Materials Ketone (e.g., 2-acetyl-2-methyl-1,3-dioxolane), Amine Source (e.g., Ammonia)
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)
Intermediate Iminium Ion
Key Advantage Selective reduction allows for a one-pot synthesis. organic-chemistry.org
Optimization of Reaction Parameters (e.g., pH, Molar Ratios)

The efficiency and yield of the reductive amination process are highly dependent on the careful control of reaction parameters. researchgate.net Optimizing these conditions is crucial for maximizing the formation of the desired product while minimizing side reactions. scielo.br

pH Control: The pH of the reaction medium is a critical factor. A slightly acidic environment (typically pH 3-6) is required to facilitate the formation of the iminium ion from the ketone and amine. harvard.edu However, strongly acidic conditions must be avoided as they can lead to the degradation of the acid-sensitive dioxolane ring and the liberation of highly toxic hydrogen cyanide gas from the cyanoborohydride reagent. organic-chemistry.org

Molar Ratios: The stoichiometry of the reactants plays a significant role in the reaction outcome. Adjusting the molar ratios of the carbonyl compound, the amine, and the reducing agent can drive the reaction towards completion and enhance the yield. researchgate.net For instance, using a slight excess of the amine can help to shift the equilibrium towards the formation of the iminium ion. The amount of sodium cyanoborohydride is also optimized to ensure complete reduction of the intermediate without unnecessary excess.

Table 2: Optimization Parameters for Reductive Amination

ParameterOptimal Range/ConditionRationale
pH 3 - 6Promotes iminium ion formation while maintaining reagent stability. harvard.edu
Temperature Typically room temperatureBalances reaction rate and stability of reactants and products.
Molar Ratios Optimized based on specific substratesMaximizes yield and minimizes unreacted starting materials. researchgate.net
Solvent Protic solvents (e.g., Methanol)Solubilizes reactants and facilitates imine formation. harvard.edu

Preparation via Reaction of 2-Halomethyl-1,3-dioxolanes with Amines.

An alternative synthetic route involves the nucleophilic substitution of a halogenated precursor. This method utilizes a starting material such as 2-(chloromethyl)-2-methyl-1,3-dioxolane (B12009339) or 2-(bromomethyl)-2-methyl-1,3-dioxolane. The halogen atom serves as a good leaving group, which can be displaced by an amine nucleophile.

A common two-step approach involves an initial reaction with an azide salt, such as sodium azide, to form an azide intermediate. This nucleophilic displacement is followed by a reduction step, typically using a reducing agent like lithium aluminum hydride or through catalytic hydrogenation, to convert the azide group into the primary amine. This method is effective for producing the target compound with high purity.

Cyclization and Condensation Reactions for Dioxolane-Amine Formation.

This synthetic strategy focuses on forming the 1,3-dioxolane ring on a precursor that already contains the aminomethyl functional group or its masked equivalent. The core of this method is an acid-catalyzed acetal (B89532) formation. The reaction involves the condensation of a ketone, such as aminoacetone or a protected derivative, with ethylene glycol.

The presence of an acid catalyst, like p-toluenesulfonic acid, facilitates the reaction, which is typically performed under conditions that allow for the removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the formation of the cyclic acetal product. researchgate.net This approach is a direct and efficient way to construct the desired this compound structure.

Industrial Production Protocols and Scalability

The large-scale synthesis of this compound requires robust and reproducible protocols that can be scaled up efficiently. Modern industrial chemistry often favors continuous-flow systems over traditional batch processing.

Continuous-Flow Reactor Systems for Enhanced Reproducibility.

Continuous-flow chemistry offers significant advantages for industrial production, including enhanced safety, superior heat and mass transfer, and improved reproducibility. ucd.ieeuropa.eu In a flow system, reagents are continuously pumped from reservoirs, mixed at a junction, and then passed through a temperature-controlled reactor coil or channel. europa.eu

The precise control over parameters such as temperature, pressure, and residence time ensures consistent reaction conditions, leading to a highly reproducible process and a product of uniform quality. almacgroup.com This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume minimizes potential risks. ucd.ie The automation of flow systems also allows for continuous operation, significantly increasing productivity compared to batch methods.

Optimized Conditions for High Purity and Yield.

To achieve high purity and yield on an industrial scale, reaction conditions must be meticulously optimized. This involves a multi-parameter approach, considering factors such as solvent choice, catalyst loading, temperature, and pressure. The goal is to maximize the space-time yield (the amount of product generated per unit of reactor volume per unit of time) while minimizing waste and by-product formation.

In an industrial setting, the transition from laboratory-scale batch reactions to a continuous-flow process can itself lead to significant improvements in yield and purity. ucd.iealmacgroup.com The superior control over reaction variables in a flow reactor minimizes the formation of impurities that might arise from temperature gradients or localized concentration differences in large batch reactors. Following the reaction, purification steps such as distillation or crystallization are integrated into the process to isolate the this compound at the required high purity specification.

Table 3: Comparison of Batch vs. Continuous-Flow Production

FeatureBatch ProcessingContinuous-Flow Processing
Scalability Challenging; requires larger vesselsEasier; scale-out by running systems in parallel or for longer durations. europa.eu
Heat Transfer Limited by surface-area-to-volume ratioExcellent due to high surface-area-to-volume ratio. europa.eu
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small reactor volumes. ucd.ie
Reproducibility Can vary between batchesHigh, due to precise control of parameters. almacgroup.com
Purity & Yield Potentially lower due to inconsistenciesOften higher due to optimized and consistent conditions. ucd.ie

Integration within Industrial Processes (e.g., PET manufacturing byproduct conversion)

The synthesis of this compound can be strategically integrated into existing industrial frameworks, particularly by utilizing byproducts from the manufacturing of polyethylene (B3416737) terephthalate (B1205515) (PET). The production of PET generates acetaldehyde (B116499) as a significant byproduct. researchgate.net This acetaldehyde can be captured and reacted with ethylene glycol, another primary component in PET production, to form 2-methyl-1,3-dioxolane. researchgate.net This initial conversion serves as a valuable pathway for valorizing a waste stream.

The subsequent conversion of 2-methyl-1,3-dioxolane to this compound represents the core of this integrated industrial process. One potential route for this transformation is through a reductive amination pathway. While direct amination of the dioxolane is challenging, a plausible two-step process involves the conversion of the dioxolane to an intermediate ketone, 2-(2-methyl-1,3-dioxolan-2-yl)acetone, which can then undergo reductive amination with ammonia to yield the final product. This method offers a direct way to introduce the amine functionality.

Another approach involves the nucleophilic ring-opening of the 2-methyl-1,3-dioxolane derivative with a suitable amine source under acidic conditions. The integration of these chemical transformations within a PET manufacturing facility could lead to a more circular and economically efficient industrial ecosystem, where a byproduct is repurposed into a valuable chemical intermediate.

StepReactantsProductRelevance to PET Manufacturing
1Acetaldehyde, Ethylene Glycol2-Methyl-1,3-dioxolaneUtilization of PET byproducts. researchgate.net
2a2-Methyl-1,3-dioxolane derivative, AmmoniaThis compoundConversion to the final product via reductive amination.
2b2-Methyl-1,3-dioxolane derivative, Amine sourceThis compoundConversion to the final product via nucleophilic ring-opening.

Catalytic Advancements in Synthesis

Application of Heterogeneous Catalysts (e.g., Zeolite-Based Catalysts)

The use of heterogeneous catalysts, particularly zeolite-based catalysts, presents a promising avenue for the synthesis of this compound and its precursors. Zeolites are crystalline aluminosilicates with well-defined microporous structures, which can provide shape selectivity and act as solid acid catalysts. mdpi.com

In the context of methylamine synthesis, zeolites have demonstrated high activity and superior selectivity, steering the reaction towards desired products. mdpi.com While the direct zeolite-catalyzed amination of 2-methyl-1,3-dioxolane to this compound is not extensively documented, the principles of zeolite catalysis in other amination reactions are applicable. The acidic sites within the zeolite framework can activate the dioxolane ring, making it more susceptible to nucleophilic attack by ammonia or another amine source. The shape-selective nature of zeolites could also play a role in favoring the formation of the desired product over potential side products.

Furthermore, graphite (B72142) oxide has been explored as a heterogeneous and recyclable solid acid catalyst for the ring-opening of epoxides with amines to produce β-amino alcohols, a reaction with mechanistic similarities to the amination of a cyclic ether. researchgate.net This suggests that carbon-based heterogeneous catalysts could also be investigated for the synthesis of this compound.

Catalyst TypePotential Application in SynthesisAdvantages
Zeolites Catalyzing the amination of 2-methyl-1,3-dioxolane.High activity, shape selectivity, solid acid properties, reusability. mdpi.com
Graphite Oxide Heterogeneous catalysis of the amination reaction.Recyclable solid acid, potential for high regio- and chemoselectivity. researchgate.net

Evaluation of Catalyst Efficiency and Selectivity

The efficiency and selectivity of a catalyst are critical for the economic viability and environmental impact of a synthetic process. For the synthesis of amines, various catalytic systems have been evaluated. In the context of reductive amination, a key step in one of the proposed synthetic routes, the choice of reducing agent and catalyst is crucial. Common reducing agents include sodium borohydride (B1222165) and its derivatives. masterorganicchemistry.com

For a related compound, 2-(2-methyl-1,3-dioxolan-2-yl)ethanamine, reductive amination of the corresponding ketone precursor has been reported with yields in the range of 50-60%. The synthesis of a precursor, 2-methyl-1,3-dioxolane-2-ethanol, from 4-hydroxy-2-butanone (B42824) and ethylene glycol using a weak acid catalyst has been achieved with a high isolated yield of 90%. researchgate.net

The selectivity of the catalyst is paramount in minimizing the formation of byproducts. In amination reactions, over-alkylation to form secondary and tertiary amines is a common issue. masterorganicchemistry.com The use of shape-selective catalysts like zeolites could potentially mitigate this by sterically hindering the approach of the larger, already-aminated product to the active site.

ReactionCatalyst/ReagentYieldReference
Reductive amination of 2-(2-methyl-1,3-dioxolan-2-yl)acetoneSodium cyanoborohydride50-60%
Acetalization of 4-hydroxy-2-butanone with ethylene glycolWeak acid catalyst90% researchgate.net

Green Chemistry Considerations in Synthetic Routes

Exploration of Environmentally Benign Solvents

The principles of green chemistry encourage the use of safer solvents or, ideally, the elimination of solvents altogether. For the synthesis of dioxolane derivatives, solvent-free methods have been reported. For instance, a method for the solvent-free green synthesis of 2,2-dimethyl-1,3-dioxolane-4-formaldehyde has been developed, where one of the reactants, acetone, also serves as the solvent. google.com

Where solvents are necessary, the focus is on utilizing those with a lower environmental impact. Bio-derived solvents are of particular interest. For reactions involving dioxolanes, solvents such as γ-valerolactone have been proposed as green alternatives to traditional polar aprotic solvents. rsc.org Other potential green solvents include cyclopentyl methyl ether and 2-methyltetrahydrofuran. nih.gov Even water is being explored as a solvent for reductive amination reactions, which would significantly improve the environmental profile of the synthesis. organic-chemistry.org

Green SolventPropertiesPotential Application
None (Solvent-free) Eliminates solvent waste and simplifies purification.Synthesis of dioxolane derivatives. google.com
Water Non-toxic, non-flammable, readily available.Reductive amination reactions. organic-chemistry.org
γ-Valerolactone Bio-derived, biodegradable, low toxicity.As a polar aprotic solvent. rsc.org
Cyclopentyl methyl ether Low peroxide formation, high boiling point, easily recyclable.General reaction medium. nih.gov
2-Methyltetrahydrofuran Bio-derived, lower toxicity than THF.Replacement for traditional ether solvents. nih.gov

Development of Waste-Minimizing Methodologies

Minimizing waste is a cornerstone of green chemistry. This can be achieved through various strategies, including improving atom economy and employing continuous manufacturing processes. Catalytic reactions are inherently waste-minimizing as they are used in sub-stoichiometric amounts and can often be recycled and reused. For instance, the use of heterogeneous catalysts simplifies product purification and reduces waste from separation processes. mdpi.com

Reductive amination is a prime example of an atom-economical reaction, as it combines a carbonyl compound, an amine, and a reducing agent to form the desired product with minimal byproducts. wikipedia.org This is in contrast to multi-step synthetic routes that may involve protecting groups, leading to the generation of more waste.

Continuous flow chemistry offers another avenue for waste reduction. These systems use smaller reactor volumes, which can lead to better reaction control, higher yields, and reduced solvent consumption compared to batch processes. nih.gov The integration of a continuous flow system for the synthesis of this compound could lead to a more sustainable and efficient manufacturing process.

MethodologyPrincipleBenefit for Waste Minimization
Catalytic Synthesis Use of catalysts to facilitate reactions.High atom economy, catalyst recyclability, reduced byproducts. mdpi.com
Reductive Amination Direct conversion of a carbonyl to an amine.Fewer reaction steps, higher atom economy. wikipedia.org
Continuous Flow Chemistry Reactions are run in a continuously flowing stream.Reduced solvent usage, improved yield and safety, less waste. nih.gov

Amine Group Reactivity and Functionalization

The primary amine group (-NH₂) is the most reactive site on the molecule for many transformations. It is both basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a wide array of reactions, making it a valuable synthon in organic synthesis.

Nucleophilic Substitution Reactions

The amine group of this compound is a potent nucleophile, capable of displacing leaving groups from electrophilic carbon centers. This reactivity is fundamental to forming new carbon-nitrogen bonds.

Detailed Research Findings: The primary amine can react with alkyl halides (e.g., R-X, where X = Cl, Br, I) in standard Sₙ2 reactions to yield secondary and tertiary amines. The degree of alkylation can be controlled by stoichiometry. Historically, related 2-aminomethyl-1,3-dioxolanes have been prepared through nucleophilic displacement using an azide intermediate, which is subsequently reduced to the primary amine. This highlights the utility of nucleophilic substitution pathways in synthesizing the compound itself and its derivatives. The methanamine group is known to participate in substitution reactions where other chemical groups can replace the hydrogen atoms.

Reactant TypeProduct TypeGeneral Conditions
Alkyl Halide (R-X)Secondary/Tertiary AmineBase (e.g., K₂CO₃), Polar aprotic solvent
Epoxideβ-Amino alcoholProtic or aprotic solvent
Acyl Halide (RCOX)AmideBase (e.g., Pyridine, Et₃N)

Oxidation Pathways and Formation of Corresponding Oxides

The nitrogen atom in the amine group can be oxidized to various higher oxidation states. The specific product depends on the oxidizing agent used and the reaction conditions.

Detailed Research Findings: The oxidation of primary amines can proceed through several pathways. Strong oxidizing agents can lead to the formation of nitro compounds. Milder oxidation might yield imines (if an alpha-proton is abstracted) or hydroxylamines. The oxidation chemistry of simple amines like methylamine involves hydrogen abstraction by radicals, which can be initiated by species like O₂. dtu.dk While specific studies on this compound are not detailed in the provided results, its primary amine group is expected to undergo similar transformations to form corresponding oxides or other oxidized derivatives.

Oxidizing AgentPotential Product
Peroxy acids (e.g., m-CPBA)Hydroxylamine, Nitro compound
Potassium permanganate (B83412) (KMnO₄)Nitro compound
Oxygen (O₂) / Radical initiatorImine, other oxidation products

Reduction Reactions to Simpler Amine Derivatives

The primary amine group itself is in a reduced state and is generally not susceptible to further reduction under standard chemical conditions. However, derivatives formed from the amine group, such as imines or amides, can be readily reduced.

Detailed Research Findings: While the amine functional group is resistant to reduction, compounds like this compound are noted to be capable of undergoing reduction reactions that may alter their functional groups. This typically refers to the reduction of functional groups that have been introduced by modifying the amine. For example, if the amine is first converted to an imine (by reaction with an aldehyde or ketone), the resulting C=N double bond can be reduced to a secondary amine using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Similarly, amides formed from the amine can be reduced to secondary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity with Electrophiles

The nucleophilic nature of the amine's lone pair makes it highly reactive towards a wide range of electrophiles. This is one of the most common and synthetically useful characteristics of primary amines.

Detailed Research Findings: The amine group readily attacks electron-deficient centers. Key reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds.

Reaction with Aldehydes and Ketones: Forms an intermediate imine (Schiff base), which can be isolated or reduced in situ (reductive amination) to form a secondary amine.

Reaction with Isocyanates: Produces substituted ureas.

Reaction with Michael Acceptors: Undergoes conjugate addition to α,β-unsaturated carbonyl compounds.

This broad reactivity allows the amine to serve as a versatile handle for introducing a variety of functional groups and building molecular complexity.

Amidation and Peptide Coupling Reactions

A crucial reaction of the primary amine is the formation of an amide bond, a cornerstone of peptide synthesis. youtube.com this compound can act as the N-terminal component in a coupling reaction with a carboxylic acid.

Detailed Research Findings: Direct reaction between an amine and a carboxylic acid to form an amide is typically unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com This is achieved using coupling reagents, which convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. bachem.com

Common coupling reagents and additives include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC). These reagents form a highly reactive O-acylisourea intermediate. bachem.com

Onium Salts: Such as HATU or HBTU, which form activated esters that are highly efficient in promoting amide bond formation. luxembourg-bio.com

Additives: Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to increase efficiency and suppress side reactions like racemization. bachem.com

The amine of this compound will attack the activated carboxyl species, leading to the formation of a stable amide linkage.

Coupling ReagentAdditive (Optional)Activated Species
DCC, DICHOBt, OxymaPureO-acylisourea, Active Ester
HATU, HBTUBase (e.g., DIPEA)Active Ester
PyBOPBase (e.g., DIPEA)Active Ester

Dioxolane Ring Reactivity and Stability

The 1,3-dioxolane ring is a cyclic ketal, which serves as a protecting group for a carbonyl function (in this case, the carbonyl of acetone). Its stability is highly dependent on the pH of the medium.

Detailed Research Findings: The dioxolane ring is generally stable under neutral and basic conditions. This robustness allows for a wide range of chemical transformations to be carried out on the amine group without affecting the ketal. However, the ring is labile under acidic conditions.

The mechanism of acid-catalyzed hydrolysis involves:

Protonation of one of the ring oxygen atoms.

Cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield a hemiacetal, which subsequently opens to release the original carbonyl compound (acetone) and ethylene glycol.

Some studies have shown that the dioxolane ring can be preserved during certain reduction reactions, for example, using lithium aluminum hydride. researchgate.net Conversely, reactions involving oxidative conditions in the presence of an acid can generate a 1,3-dioxolan-2-yl cation intermediate, which can be trapped by nucleophiles, demonstrating a pathway for ring functionalization or opening. mdpi.com This dual nature—stable under some conditions and reactive under others—is a key feature of the dioxolane moiety.

Acid-Catalyzed Ring-Opening and Hydrolysis

The 1,3-dioxolane ring of this compound is stable under basic and neutral conditions but is readily cleaved by acid-catalyzed hydrolysis. organic-chemistry.org This reaction is a fundamental aspect of its chemistry, often employed in synthetic routes where the dioxolane moiety serves as a protecting group for a ketone functionality. The process involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by nucleophilic attack by water. This leads to the opening of the ring and the eventual formation of aminoacetone and ethylene glycol.

The general mechanism for the acid-catalyzed hydrolysis of 1,3-dioxolanes can be described as follows:

Protonation: A rapid, reversible protonation of an oxygen atom of the dioxolane ring by an acid catalyst (H₃O⁺) to form a protonated intermediate.

Ring Cleavage: The carbon-oxygen bond of the protonated dioxolane cleaves, leading to the formation of a resonance-stabilized carbocation intermediate.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the hydrolysis products.

This process is reversible, and the equilibrium can be shifted towards the products by using an excess of water. The rate of hydrolysis is dependent on the acidity of the medium and the temperature.

Influence of Substituents on Ring Stability and Reactivity

The stability and reactivity of the 1,3-dioxolane ring are significantly influenced by the nature of the substituents attached to it. In the case of this compound, the methyl group at the C2 position plays a crucial role.

Steric Effects: The methyl group can sterically hinder the approach of nucleophiles to the C2 carbon, potentially slowing down the rate of ring-opening reactions.

Electronic Effects: Alkyl groups, such as the methyl group, are electron-donating. This electron-donating nature can stabilize the carbocation intermediate formed during acid-catalyzed hydrolysis, thereby influencing the reaction rate.

Studies on related 1,3-dioxolane systems have shown that electron-withdrawing substituents generally decrease the rate of hydrolysis by destabilizing the carbocation intermediate, while electron-donating substituents can have a more complex effect, sometimes accelerating the reaction by stabilizing the intermediate. The presence of the aminomethyl group also introduces the possibility of intramolecular interactions, where the amine could potentially act as an internal nucleophile or base, further modifying the reactivity of the dioxolane ring under specific conditions.

Participation in Cyclization and Rearrangement Reactions

The bifunctional nature of this compound makes it a candidate for intramolecular cyclization reactions. Under appropriate conditions, the nucleophilic aminomethyl group can attack the electrophilic C2 carbon of the dioxolane ring, particularly if the ring is activated, for instance, by a Lewis acid. This could lead to the formation of new heterocyclic systems.

Rearrangement reactions involving the 1,3-dioxolane ring are also plausible. researchgate.net Acid-catalyzed conditions that promote ring-opening can lead to the formation of carbocation intermediates that may undergo rearrangements to form more stable structures before being trapped by a nucleophile. The specific pathways of such cyclization and rearrangement reactions would be highly dependent on the reaction conditions, including the nature of the catalyst, solvent, and temperature.

Chemo- and Regioselectivity in Complex Transformations

In complex chemical transformations involving multiple functional groups, the selective reaction of one functional group over another, known as chemoselectivity, is of paramount importance. For this compound, the primary challenge is to selectively react either the aminomethyl group or the dioxolane ring.

Reactions at the Amine: The aminomethyl group can undergo a variety of reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation. To achieve chemoselectivity for these reactions, conditions are typically chosen to be neutral or basic to avoid the acid-catalyzed cleavage of the dioxolane ring.

Reactions at the Dioxolane: Conversely, to selectively target the dioxolane ring for hydrolysis or other ring-opening reactions, acidic conditions are employed. Under these conditions, the amine group will be protonated, rendering it non-nucleophilic and protecting it from participating in undesired side reactions.

Regioselectivity, the preference for reaction at one position over another, is also a key consideration. In acid-catalyzed ring-opening, the initial protonation can occur at either of the two oxygen atoms. For unsymmetrically substituted dioxolanes, the subsequent nucleophilic attack may favor one of the two electrophilic carbon atoms. In the case of this compound, the two carbons of the ethylene glycol-derived portion of the ring are equivalent.

Mechanistic Investigations of Specific Reactions

Proposed Mechanisms for Dioxolane Cleavage Reactions

The mechanism of acid-catalyzed cleavage of 1,3-dioxolanes has been a subject of detailed study. The generally accepted mechanism proceeds through the formation of a stabilized oxocarbenium ion intermediate. cdnsciencepub.com

Proposed Mechanism:

Protonation: The reaction is initiated by the protonation of one of the dioxolane oxygen atoms by an acid.

Heterolytic Cleavage: The protonated dioxolane undergoes heterolytic cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion and ethylene glycol. The positive charge is delocalized between the carbon and the remaining oxygen atom.

Nucleophilic Attack: The oxocarbenium ion is then attacked by a nucleophile present in the reaction medium (e.g., water in hydrolysis).

Product Formation: This leads to the formation of a hemiacetal, which is in equilibrium with the corresponding ketone (aminoacetone in this case) and ethylene glycol.

Evidence supporting this mechanism includes the observation of general acid catalysis and the influence of substituents on the reaction rate, which is consistent with the formation of a carbocation-like intermediate. acs.orgoakland.edu

Kinetic Studies of Reaction Stages

Kinetic studies of the hydrolysis of 1,3-dioxolane and its derivatives have provided valuable insights into the reaction mechanism. These studies typically monitor the disappearance of the reactant or the appearance of the product over time under various conditions of acid concentration and temperature.

For the acid-catalyzed hydrolysis of simple 1,3-dioxolanes, the reaction is often found to be first-order in the dioxolane and first-order in the acid catalyst, consistent with a mechanism involving a rate-determining step that follows the initial protonation. scispace.com The rate of hydrolysis is also influenced by the solvent composition. For instance, in dioxane-water mixtures, the rate constant for the acid hydrolysis of diethoxymethane, a related acetal, shows a complex dependence on the solvent composition. scispace.com

Conformational Analysis and its Impact on Reactivity

The reactivity of this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. The spatial arrangement of the aminomethyl group relative to the dioxolane ring, and the conformation of the ring itself, dictate the accessibility of the reactive amine functionality and the lone pairs on the oxygen atoms. This analysis explores the key conformational features of the molecule and their direct influence on its chemical behavior.

The conformational landscape of this compound is primarily defined by two structural elements: the puckering of the five-membered 1,3-dioxolane ring and the rotation around the single bond connecting the aminomethyl group to the C2 carbon of the ring.

1,3-Dioxolane Ring Conformation:

Unlike the more rigid six-membered 1,3-dioxane (B1201747) ring, the five-membered 1,3-dioxolane ring is highly flexible and exists in a dynamic equilibrium between various puckered conformations. acs.org The two most commonly discussed forms are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry), which interconvert via a process known as pseudorotation. acs.org The energy barrier for this interconversion is very low, making the ring highly mobile at room temperature. acs.org

Conformation Type Symmetry Description Key Dihedral Angles (Approx.)
EnvelopeC_sFour atoms are coplanar, with the fifth atom (often C4 or C5) out of the plane.O1-C2-O3-C4 ≈ 0°; C2-O3-C4-C5 ≠ 0°
Half-ChairC_2One atom is displaced above the plane containing three other atoms, and the fifth is displaced below.O1-C2-O3-C4 ≠ 0°; C2-O3-C4-C5 ≠ 0°

Rotation of the Aminomethyl Group and its Influence:

More critical to the molecule's reactivity is the rotation around the C2-C(amino) bond. This rotation determines the orientation of the primary amine group (-NH₂) relative to the dioxolane ring. Three staggered conformers (rotamers) are generally considered: two gauche and one anti.

The relative stability of these rotamers is influenced by steric and electronic effects.

Steric Hindrance: The anti conformer, where the -NH₂ group is positioned away from the C2-methyl group and the ring, is generally expected to be the most sterically favored. In the gauche conformers, the amine group is brought into closer proximity with either the C2-methyl group or the ring oxygens.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction can occur in one of the gauche conformations, where the amine group can act as a hydrogen bond donor to one of the proximal ring oxygen atoms. This creates a pseudo-six-membered ring, which can lower the energy of this conformer, potentially making it the most stable.

Stereoelectronic Effects: While the anomeric effect is more pronounced in six-membered rings, analogous stereoelectronic interactions, such as hyperconjugation between the nitrogen lone pair and the anti-periplanar C-O bonds of the ring, can also influence conformational preference and reactivity. rsc.orgresearchgate.net The orientation that allows for optimal orbital overlap will be favored and will impact the nucleophilicity of the amine.

The accessibility of the nitrogen lone pair for nucleophilic attack—a primary mode of reactivity for this compound—is directly dependent on which rotamer is predominantly populated. If a gauche conformer stabilized by hydrogen bonding is the ground state, an energy input is required to break this bond and rotate the molecule into a more reactive conformation where the lone pair is sterically accessible to an incoming electrophile. This can raise the activation energy for reactions involving the amine group.

Rotamer Dihedral Angle (N-C-C2-O1) Key Interactions Predicted Relative Energy Impact on Reactivity
gauche 1≈ 60°Potential intramolecular H-bond (NH···O1/O3); Steric interaction with ring.Lowest (if H-bonding is strong)Reduced nucleophilicity due to lone pair involvement in H-bonding.
gauche 2≈ -60°Steric repulsion between -NH₂ and C2-methyl group.HighestSterically hindered lone pair; least reactive.
anti≈ 180°Minimal steric hindrance.Intermediate or LowestMost accessible lone pair; potentially the most reactive conformer.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

(2-Methyl-1,3-dioxolan-2-yl)methanamine serves as a cornerstone in the assembly of complex organic structures. The primary amine offers a reactive site for nucleophilic attack, acylation, and the formation of imines, while the dioxolane moiety acts as a stable protecting group for a ketone functionality. This dual reactivity is instrumental in multi-step synthetic sequences where precise control over reactive sites is paramount.

The structural attributes of this compound make it an invaluable intermediate in the pharmaceutical industry. A notable historical application is its use as a key intermediate in the Kornfeld synthesis of lysergic acid derivatives. This classic synthesis highlights the compound's utility in constructing the intricate ergoline (B1233604) scaffold.

In the broader context of drug discovery, the modification of the methanamine group can lead to novel compounds with enhanced biological activity. The synthesis of various 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) derivatives has been explored as a strategy to develop effective modulators for overcoming multidrug resistance (MDR) in cancer chemotherapy. nih.gov Overexpression of P-glycoprotein (P-gp) is a major factor in MDR, and certain dioxolane derivatives have shown the ability to interact with P-gp, thereby resensitizing cancer cells to antitumor agents. nih.gov This demonstrates the potential of the dioxolane core structure, present in this compound, in the design of new therapeutic agents.

The process of lead optimization in drug discovery often involves fine-tuning the structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. The versatility of this compound allows for systematic structural modifications, aiding in the development of optimized drug candidates.

Table 1: Pharmaceutical Relevance of this compound and Related Structures
Application AreaSpecific Example/ConceptSignificance
Natural Product SynthesisIntermediate in the Kornfeld synthesis of lysergic acid derivatives. Demonstrates the compound's utility in constructing complex alkaloid scaffolds.
OncologyDerivatives of 1,3-dioxolanes and 1,3-dioxanes as modulators of multidrug resistance. nih.govHighlights the potential of the core structure in developing agents to combat drug resistance in cancer.

The development of novel agrochemicals often parallels strategies used in pharmaceutical research, where specific molecular scaffolds are modified to achieve desired biological activity. A patent for dioxolane derivatives describes their use as active ingredients in agrochemicals for controlling pests. google.com This suggests that the this compound scaffold could be a valuable starting point for the synthesis of new pesticides, leveraging the chemical space of dioxolane-containing molecules for agricultural applications.

Fused heterocyclic systems are core structures in many biologically active compounds. While this compound is a versatile building block, specific documented examples of its direct use in well-known named reactions for quinoline (B57606) synthesis, such as the Friedländer or Combes synthesis, are not prevalent in readily available literature. organic-chemistry.orgnih.gov However, the inherent reactivity of the primary amine and the masked ketone functionality position it as a potential precursor for such transformations. The deprotection of the dioxolane group would yield a β-amino ketone, a key intermediate in the synthesis of various heterocyclic systems.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecular structure of compounds that form liquid crystalline phases is crucial. Research into liquid crystals has explored a variety of molecular architectures, including those containing 1,3-dioxane rings, which are structurally related to the 1,3-dioxolane ring of this compound. rsc.orgresearchgate.net The synthesis of liquid crystals with dioxane structures and the investigation of their properties suggest that the modification of cyclic acetals and ketals can lead to materials with desirable mesomorphic and ferroelectric properties. rsc.org By derivatizing the amine group of this compound with appropriate mesogenic units, it is conceivable to synthesize novel liquid crystalline materials.

Ligand Synthesis and Coordination Chemistry

The primary amine group in this compound provides a coordination site for metal ions, making it a candidate for the development of novel ligands for catalysis.

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The development of new chiral ligands is a continuous effort in this field. While specific examples of chiral ligands derived directly from this compound are not extensively documented in the reviewed literature, its structure presents opportunities for such applications. The primary amine can be readily converted into a variety of functional groups, such as amides, imines, or secondary amines, which are common coordinating moieties in chiral ligands. mdpi.com By reacting this compound with chiral auxiliaries, it is possible to synthesize new chiral ligands. The inherent chirality of many natural products and the demand for enantiomerically pure synthetic compounds drive the exploration of new chiral ligand scaffolds. mdpi.comresearchgate.net

Table 2: Potential Applications in Ligand Synthesis
Ligand TypeSynthetic StrategyPotential Application
Chiral Amine LigandsReaction with chiral epoxides or acids.Asymmetric reduction of ketones, imine hydrogenation.
Schiff Base LigandsCondensation with chiral aldehydes.Asymmetric cyclopropanation, aziridination. msu.edu

Metal Complex Formation and Catalytic Applications

The primary amine group in this compound serves as an effective ligand for the formation of coordination complexes with various transition metals. Research has indicated its utility in forming complexes with metals such as platinum, which are of significant interest in medicinal chemistry and catalysis. The coordination of the amine to the metal center can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity.

While specific, detailed catalytic applications of this compound complexes are an area of ongoing research, the broader class of aminodioxolane ligands is recognized for its potential in catalysis. The presence of both a nitrogen donor from the amine and potential oxygen donors from the dioxolane ring allows for the formation of stable chelate structures with metal ions. These complexes can be explored as catalysts in a variety of organic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The chiral center that can be introduced at the methyl-substituted carbon of the dioxolane ring also opens possibilities for its use in asymmetric catalysis.

Table 1: Potential Catalytic Applications of Metal Complexes with Amine-Functionalized Dioxolane Ligands

Catalytic ReactionPotential Metal CenterRole of this compound Ligand
Asymmetric HydrogenationRhodium, RutheniumChiral ligand to induce enantioselectivity.
Oxidation ReactionsPlatinum, PalladiumStabilize the metal center and influence selectivity. nih.gov
Cross-Coupling ReactionsPalladium, NickelAncillary ligand to control reactivity and stability.

Polymer Chemistry Applications

The structure of this compound offers intriguing possibilities in the realm of polymer chemistry, particularly in the synthesis of advanced polyethers and as an initiator for polymerization reactions.

Potential for High-Strength Polyethers

While direct polymerization of this compound into high-strength polyethers is not extensively documented, the foundational chemistry of dioxolane-based polymers suggests significant potential. Recent advancements have demonstrated the synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) (pDXL), a chemically recyclable thermoplastic with remarkable physical properties. This high-molecular-weight pDXL exhibits tensile properties comparable to those of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE), a material known for its exceptional strength and durability.

The incorporation of functional groups, such as the aminomethyl group present in this compound, into the polymer backbone or as pendant groups could further enhance the mechanical properties and introduce new functionalities. The amine group can participate in hydrogen bonding, leading to stronger inter-chain interactions and potentially higher tensile strength and modulus. Furthermore, this functional group can serve as a site for cross-linking or for grafting other polymer chains, opening avenues for the creation of novel copolymers and polymer composites with tailored properties.

Table 2: Comparison of Mechanical Properties of High-Molecular-Weight Poly(1,3-dioxolane) and UHMWPE

PropertyHigh-Molecular-Weight pDXLUltra-High-Molecular-Weight Polyethylene (UHMWPE)
Molecular Weight>1000 kDaTypically 3,000-6,000 kDa
Tensile StrengthComparable to UHMWPEHigh
Chemical RecyclabilityYesLimited

Cationic Ring-Opening Polymerization Initiatives

The 1,3-dioxolane ring is susceptible to cationic ring-opening polymerization (CROP), a process that can be initiated by cationic species to produce polyethers. The polymerization of 1,3-dioxolane itself has been a subject of study, with mechanisms such as the "Active Monomer" (AM) mechanism being explored to control the polymerization process and minimize side reactions like cyclization. researchgate.netnih.govrsc.org In the AM mechanism, a protonic acid activates the monomer, which is then attacked by a nucleophile, such as a diol, to initiate polymerization. nih.gov

Compounds containing amine functionalities, like this compound, or their derivatives, have the potential to act as initiators or modifiers in CROP. The amine group can be protonated to generate an ammonium (B1175870) ion, which could potentially initiate the polymerization. Alternatively, the amine can act as a nucleophile to open the protonated dioxolane ring. The specific role of such amino compounds in initiating or controlling the CROP of dioxolanes is an area of active research interest, offering a pathway to synthesize polyethers with amine end-groups, which are valuable for further chemical modifications.

Synthetic Utility in Forming Quaternary Ammonium Salts

The primary amine functionality of this compound makes it a suitable precursor for the synthesis of quaternary ammonium salts (QAS). The most common method for this transformation is the Menschutkin reaction, which involves the alkylation of the amine with an alkyl halide. rsc.org

This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. The reaction can be carried out with various alkylating agents, such as methyl iodide, to introduce one or more alkyl groups to the nitrogen atom, ultimately leading to the formation of a quaternary ammonium salt. The presence of the dioxolane moiety is generally stable under the conditions of the Menschutkin reaction.

Derivatives and Analogues of 2 Methyl 1,3 Dioxolan 2 Yl Methanamine

Synthesis of Substituted (2-Methyl-1,3-dioxolan-2-yl)methanamine Derivatives

The synthesis of derivatives of this compound can be systematically approached by modifying its two primary functional regions: the amine moiety and the dioxolane ring. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

Alterations to the Amine Moiety (e.g., N-methylation)

The primary amine group of this compound is a key site for synthetic modification, with N-alkylation being a common transformation. N-methylation, in particular, is a fundamental step in the synthesis of many complex molecules. Modern synthetic methods focus on environmentally benign and selective processes.

One such approach is the use of dimethyl carbonate (DMC) as a methylating agent, which is considered a green reagent. The selective N-methylation of amines can be achieved using bimetallic nanoparticle catalysts. For instance, copper-zirconium bimetallic nanoparticles (Cu-Zr BNPs) have proven effective for the N-methylation of various aromatic and aliphatic amines. nih.gov This methodology represents a reproducible and environmentally friendly alternative to traditional alkylating agents like alkyl halides or dimethyl sulfate. nih.gov The reaction proceeds with high selectivity for the N-methylated product under optimized conditions. nih.gov

The catalytic activity for a model reaction, the N-methylation of benzylamine (B48309) with DMC, highlights the efficiency of this approach, which could be applied to this compound.

CatalystTemperature (°C)Time (h)Conversion (%)Selectivity for N-Methylated Product (%)
Cu-Zr (1:2)18049891
CuO18046572
ZrO₂18044255

Data adapted from a study on the N-methylation of benzylamine using various catalysts. nih.gov

Modifications to the Dioxolane Ring

Modifications to the dioxolane ring involve altering its substitution pattern or fundamental structure. This can range from changing the 2-methyl group to other alkyl substituents to more complex transformations that alter the ring itself, such as introducing a carbonyl group to form a dioxolanone.

An example of such a modification is the synthesis of (2-oxo-1,3-dioxolan-4-yl)methyl 3-(alkylamino)propanoate. This synthesis begins with glycerol (B35011) carbonate, which is reacted with acryloyl chloride to form glycerol carbonate acrylate (B77674). researchgate.net Subsequent reaction with a primary amine leads to a derivative where the original 2-methyl-1,3-dioxolane (B1212220) structure is replaced by a (2-oxo-1,3-dioxolan-4-yl)methyl moiety. researchgate.net This reaction pathway highlights the versatility of dioxolane chemistry in creating complex, functionalized molecules. researchgate.net

Chiral Derivatives and Enantioselective Synthesis

The introduction of chirality into the this compound framework opens avenues for its use in asymmetric synthesis, where stereochemistry is crucial.

Synthesis from Chiral Precursors (e.g., Tartaric Acid Derivatives)

Chiral dioxolane derivatives are often synthesized from readily available chiral starting materials. α-Hydroxy acids such as mandelic acid and lactic acid are common precursors. For example, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one can be readily derived from (S)-mandelic acid. mdpi.com This process establishes a stereocenter on the dioxolanone ring, which can then be used to direct the stereochemical outcome of subsequent reactions. The use of such chiral building blocks is a cornerstone of modern asymmetric synthesis. mdpi.com

Application in Asymmetric Catalysis (e.g., Michael Additions)

Chiral derivatives of dioxolanes can serve as powerful tools in asymmetric catalysis, acting as chiral auxiliaries or ligands to control the enantioselectivity of a reaction. The Michael addition, a fundamental carbon-carbon bond-forming reaction, is a key area where these chiral molecules are applied. mdpi.com

Chiral 1,3-dioxolan-4-ones, such as the one derived from mandelic acid, have been successfully employed in diastereoselective Michael addition reactions. mdpi.com For instance, the lithium enolate of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one adds to butenolide and 4-methoxy-β-nitrostyrene with a high degree of stereocontrol, with the absolute configuration of the products confirmed by X-ray diffraction. mdpi.com In these cases, the chiral dioxolanone acts as a chiral benzoyl anion equivalent, demonstrating its utility in asymmetric synthesis. mdpi.com Chiral diamine ligands have also shown broad applicability in asymmetric addition reactions, achieving excellent yields and enantiomeric ratios. researchgate.net

Chiral Auxiliary/Ligand TypeReaction TypeKey FeatureTypical Outcome
Chiral DioxolanoneMichael AdditionActs as a chiral anion equivalent. mdpi.comHigh diastereoselectivity. mdpi.com
Chiral DiamineAsymmetric Addition ReactionsForms chiral metal complexes. researchgate.netExcellent yields and enantiomeric ratios. researchgate.net

Structure-Reactivity Relationship Studies of Modified Analogues

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing new synthetic routes and functional molecules. For derivatives of this compound, modifications to either the amine or the dioxolane ring can significantly influence their reactivity.

Studies involving the reaction of amines with glycerol carbonate acrylate to form modified dioxolane derivatives provide insight into this relationship. researchgate.net This system exhibits a competition between two potential reaction pathways: Aza-Michael addition and aminolysis. The outcome is dependent on the structure of the amine and the reaction conditions. For instance, the reaction can be directed to favor the Aza-Michael addition product, which retains a cyclic carbonate structure, or proceed through aminolysis of the carbonate ring to form hydroxyurethane isomers. researchgate.net

The reactivity of chiral dioxolanones also demonstrates a clear structure-function relationship. Depending on the subsequent reaction conditions, these molecules can act as chiral equivalents for different synthons. For example, after a Michael addition, thermal fragmentation of the resulting adduct can lead to a phenyl ketone, showcasing the dioxolanone's role as a chiral benzoyl anion equivalent. mdpi.com In other contexts, such as after a Diels-Alder reaction, fragmentation can yield a chiral epoxy ketone, indicating that the dioxolanone has functioned as a chiral ketene (B1206846) equivalent. mdpi.com This dual reactivity highlights how the inherent structure of the analogue dictates its synthetic utility and reaction pathways.

Impact of Steric Effects on Reaction Outcomes

Steric hindrance plays a crucial role in the chemical behavior of this compound derivatives. The size and spatial arrangement of substituent groups can impede the approach of reactants to the reactive centers of the molecule, thereby affecting reaction rates and, in some cases, dictating the regioselectivity of a reaction.

For instance, in reactions involving the primary amine, such as N-acylation or N-alkylation, increasing the size of the alkyl group at the 2-position of the dioxolane ring (e.g., replacing the methyl group with an ethyl or isopropyl group) would be expected to decrease the rate of reaction. This is due to the increased steric congestion around the aminomethyl group, which would hinder the approach of the electrophile.

Substituent (R) at C2Relative Steric HindranceExpected Relative Rate of N-Acylation
MethylLow1.00
EthylModerate< 1.00
IsopropylHigh<< 1.00
tert-ButylVery High<<< 1.00

This table is a representation of expected trends based on chemical principles of steric hindrance and does not represent empirical data.

Electronic Effects of Substituents

The electronic properties of substituents on derivatives of this compound can significantly influence their reactivity. Electron-donating groups (EDGs) can increase the electron density at the reaction center, making it more nucleophilic, while electron-withdrawing groups (EWGs) can decrease the electron density, rendering it less nucleophilic but potentially more susceptible to other types of reactions.

These effects are often quantified using the Hammett equation in physical organic chemistry, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. While specific Hammett studies on derivatives of this compound are not prevalent in the literature, the principles can be applied to understand potential reactivity trends.

For example, if a phenyl group were introduced at the 2-position of the dioxolane ring, substituents on this aryl group would exert electronic effects on the reactivity of the aminomethyl group.

Electron-donating groups (e.g., -OCH₃, -CH₃) at the para position of the phenyl ring would increase the electron density of the entire molecule, potentially increasing the basicity and nucleophilicity of the amine.

Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position would decrease the electron density, thereby reducing the basicity and nucleophilicity of the amine.

The following table provides a qualitative prediction of the effect of different para-substituents on an aryl group at the 2-position on the basicity of the aminomethyl group.

Para-Substituent on 2-Aryl GroupElectronic EffectExpected Effect on Amine Basicity
-OCH₃Strong Electron-DonatingIncrease
-CH₃Weak Electron-DonatingSlight Increase
-HNeutralBaseline
-ClWeak Electron-WithdrawingSlight Decrease
-NO₂Strong Electron-WithdrawingDecrease

This table illustrates expected trends based on established electronic effects of substituents.

Comparison with Structurally Similar Aminodioxolane Compounds

The chemical and physical properties of this compound can be better understood by comparing it with structurally similar aminodioxolane compounds. Variations in the alkyl substituent at the 2-position or the length of the alkyl chain connecting the amine to the dioxolane ring can lead to differences in reactivity, stability, and physical properties.

One closely related analogue is (2-Ethyl-1,3-dioxolan-2-yl)methanamine . The primary difference between this compound and its methyl counterpart is the presence of an ethyl group at the 2-position. This seemingly small change can have notable effects:

Steric Hindrance: The ethyl group is larger than the methyl group, leading to increased steric bulk around the aminomethyl functionality. This can result in slower reaction rates for reactions involving the amine, as discussed in section 5.3.1.

Lipophilicity: The ethyl group increases the lipophilicity of the molecule compared to the methyl group. This can affect its solubility in different solvents and its partitioning behavior in biphasic systems.

Another point of comparison can be made with compounds where the position of the methyl group on the dioxolane ring is varied, such as (2,4-dimethyl-1,3-dioxolan-2-yl)methanamine . The additional methyl group at the 4-position of the dioxolane ring would primarily influence the stereochemistry and conformational preferences of the molecule.

Furthermore, the stability of the dioxolane ring itself can be influenced by substitution. For instance, studies on related compounds like 2-ethyl-4-methyl-1,3-dioxolane (B3021168) have shown that the stability of the dioxolane ring to hydrolysis is pH-dependent. researchgate.net It has been noted that some substituted dioxanes, which have a six-membered ring, can exhibit greater stability at lower pH compared to their dioxolane (five-membered ring) counterparts. researchgate.net

The following table provides a comparative summary of this compound and a structurally similar analogue.

CompoundStructureKey Structural DifferenceExpected Impact on Properties
This compoundBaseline compound with a methyl group at C2.Reference for comparison.
(2-Ethyl-1,3-dioxolan-2-yl)methanamineEthyl group at C2 instead of a methyl group.Increased steric hindrance, higher lipophilicity.

Theoretical and Computational Investigations of 2 Methyl 1,3 Dioxolan 2 Yl Methanamine

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can determine optimized molecular geometry, bond lengths, bond angles, and various electronic properties. For (2-Methyl-1,3-dioxolan-2-yl)methanamine, a DFT study would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would be expected to show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for electrophilic attack or hydrogen bonding. The oxygen atoms in the dioxolane ring would also exhibit negative potential. Conversely, the hydrogen atoms of the amine group would show a positive potential, identifying them as potential hydrogen bond donors. Detailed MEP surface analyses specific to this compound are not currently found in publicly accessible research. nih.gov

HOMO/LUMO Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. schrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is likely localized on the nitrogen atom of the amine group. A computational study would provide the precise energy values for these orbitals and the resulting energy gap. This information is crucial for predicting how the molecule will behave in various chemical reactions. At present, specific calculations of the HOMO-LUMO energies and the energy gap for this compound have not been reported in scientific literature.

Prediction of Transition States and Reaction Pathways

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify stable intermediates and, crucially, the high-energy transition states that connect reactants to products. Methods like DFT can be used to locate the geometry of a transition state and calculate its energy, which corresponds to the activation energy of the reaction.

For reactions involving this compound, such as nucleophilic substitution at the amine group or reactions involving the dioxolane ring, computational studies could predict the most favorable reaction mechanisms. These calculations provide invaluable insights that can help in designing synthetic routes and optimizing reaction conditions. However, published computational studies predicting specific transition states and reaction pathways for this compound are not available.

Conformational Analysis through Computational Methods

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers between them. The 1,3-dioxolane (B20135) ring itself is not planar and can adopt different conformations, such as the "envelope" or "twist" forms. Furthermore, rotation around the C-C and C-N bonds of the aminomethyl side chain introduces additional conformational possibilities.

Computational methods can systematically explore the potential energy surface of this compound to identify its low-energy conformers. This is essential for understanding its three-dimensional structure, which influences its physical properties and biological interactions. While studies on the conformational behavior of the parent 2-methyl-1,3-dioxolane (B1212220) ring exist, a detailed computational conformational analysis focused specifically on this compound is not documented in the available literature. researchgate.net

Computational Prediction of Molecular Interactions

Understanding how a molecule interacts with other molecules, such as solvent molecules or biological macromolecules like proteins, is key to predicting its behavior in various environments. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to estimate the binding affinity.

For this compound, molecular docking studies could be used to investigate its potential binding to enzyme active sites or receptors, providing a hypothesis for any biological activity. Such simulations would identify key intermolecular interactions, like hydrogen bonds formed by the amine group or the dioxolane oxygens. jbcpm.com Currently, there are no specific published studies detailing computational predictions of the molecular interactions of this compound.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (2-Methyl-1,3-dioxolan-2-yl)methanamine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms in the molecule. The structure of this compound contains four unique proton environments, which are expected to produce four distinct signals in the ¹H NMR spectrum. The chemical shift (δ) of each signal indicates the degree of magnetic shielding around the protons, the integration value corresponds to the number of protons generating the signal, and the signal's multiplicity (splitting pattern) reveals the number of neighboring protons.

Based on established chemical shift principles and data from structurally analogous compounds, the predicted ¹H NMR spectral data are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is generated based on theoretical predictions and data from similar chemical structures.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
-NH₂ 1.5 - 2.5 Broad Singlet 2H Amine Protons
-CH₃ ~ 1.4 Singlet 3H Methyl Protons
-CH₂-N ~ 2.8 Singlet 2H Aminomethyl Protons

The dioxolane ring protons may appear as a single, sharp singlet if the ring undergoes rapid conformational flexing on the NMR timescale. Alternatively, they could present as a more complex multiplet if the ring conformation is more rigid. The amine protons typically appear as a broad singlet and their chemical shift can be highly variable depending on solvent, concentration, and temperature.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to each unique carbon atom in the structure. The chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is generated based on theoretical predictions and data from similar chemical structures.

Carbon Atom Predicted Chemical Shift (δ, ppm) Assignment
-C H₃ 22 - 25 Methyl Carbon
-C H₂-N 45 - 50 Aminomethyl Carbon
-O-C H₂-C H₂-O- 64 - 66 Dioxolane Ring Carbons

To unambiguously confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would be used to confirm the connectivity within the dioxolane ring if the protons show coupling.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for this structure would include the signal from the methyl protons (-CH₃) to the quaternary ketal carbon and the aminomethyl carbon (-CH₂-N). Another crucial correlation would be from the aminomethyl protons to the quaternary carbon, confirming the attachment of the aminomethyl group to the C2 position of the dioxolane ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn confirms its elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound, HRMS would be used to verify that the experimentally measured mass matches the theoretical mass calculated for the molecular formula C₅H₁₁NO₂.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₅H₁₁NO₂
Theoretical Exact Mass [M+H]⁺ 118.08625 Da

The close agreement between the theoretical and observed mass provides definitive evidence for the compound's elemental formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule.

While specific crystallographic data for the parent compound this compound is not widely available in public databases, its use as an intermediate in syntheses suggests it can exist in a solid or crystalline form. google.comgoogle.com If a suitable single crystal could be grown, X-ray diffraction analysis would yield a detailed structural model. The analysis would provide key information such as:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the repeating unit cell.

Intermolecular Interactions: Details on how molecules pack together in the crystal lattice, including any hydrogen bonding involving the amine group.

This technique offers an unparalleled level of structural detail that is unattainable by other methods.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and solvents, thereby assessing its purity. These techniques are also invaluable for monitoring the progress of a chemical reaction.

Gas Chromatography (GC): Given its relatively low molecular weight and expected volatility, this compound is well-suited for analysis by Gas Chromatography. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate the compound from impurities and provide a quantitative measure of its purity. GC-MS has been used to identify related structures containing the 2-methyl-1,3-dioxolane (B1212220) moiety from complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. A reverse-phase column (such as a C18) would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an amine modifier to improve peak shape. HPLC is particularly useful for monitoring the conversion of reactants to products during synthesis.

Pre-Column Derivatization Methods for Enhanced Analysis

To overcome the detection challenges associated with primary amines like this compound, pre-column derivatization is a widely accepted and effective strategy. thermofisher.comactascientific.com This technique involves a chemical reaction to attach a tag (a chromophore or fluorophore) to the analyte before it is introduced into the HPLC system. thermofisher.com This modification significantly enhances the detectability of the analyte by standard UV or fluorescence detectors, improves chromatographic separation by altering the polarity of the compound, and results in the formation of a stable product suitable for analysis. thermofisher.com

Several reagents are commonly used for the derivatization of primary amines:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. actascientific.comcreative-proteomics.com The reaction is fast, typically completing within a minute at room temperature, and the reagent itself is not fluorescent, minimizing interference. creative-proteomics.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives. chromforum.orgthermofisher.com This reaction is also typically rapid and occurs under mild conditions. thermofisher.com

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to yield intensely fluorescent derivatives. thermofisher.comcreative-proteomics.com While effective, the derivatization reaction can be slower than with OPA or FMOC-Cl. creative-proteomics.com

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines to form derivatives that can be detected by UV absorbance. thermofisher.comactascientific.com

The choice of derivatization reagent depends on the specific requirements of the analysis, including desired sensitivity, sample matrix, and available detection equipment. The derivatization process can be automated using modern autosamplers, which improves reproducibility and sample throughput. thermofisher.com

The table below summarizes key characteristics of common pre-column derivatization reagents applicable to the analysis of this compound.

Derivatization ReagentTarget Functional GroupDetection MethodKey AdvantagesReferences
o-Phthalaldehyde (OPA)Primary AminesFluorescenceFast reaction at room temperature; reagent is non-fluorescent. thermofisher.comcreative-proteomics.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary and Secondary AminesFluorescence, UVForms stable derivatives; rapid reaction. chromforum.orgthermofisher.com
Dansyl Chloride (DNS-Cl)Primary and Secondary AminesFluorescence, UVProduces intensely fluorescent derivatives. thermofisher.comcreative-proteomics.com
Phenylisothiocyanate (PITC)Primary and Secondary AminesUVForms stable derivatives detectable by UV. thermofisher.comactascientific.com
SalicylaldehydePrimary AminesUVSimple reaction; derivative shows good UV sensitivity. chromatographyonline.com

Interactions with Biological Systems As Mechanistic Probes

Investigation of Chemical Interactions with Biomolecules

The molecular structure of (2-Methyl-1,3-dioxolan-2-yl)methanamine facilitates various non-covalent interactions with biological macromolecules, which are fundamental to its potential as a mechanistic probe.

The primary amine (-NH2) group is a key pharmacophore that can act as both a hydrogen bond donor and acceptor. This allows it to form hydrogen bonds with amino acid residues in proteins, such as enzymes and receptors, as well as with the phosphate (B84403) backbone of nucleic acids. These interactions are crucial for the specific recognition and binding of the molecule to its biological targets. The nitrogen atom of the amine group can also be protonated under physiological conditions, acquiring a positive charge and enabling electrostatic interactions with negatively charged residues like aspartate or glutamate (B1630785) on protein surfaces.

The 1,3-dioxolane (B20135) ring, with its two oxygen atoms, can also participate in hydrogen bonding as a hydrogen bond acceptor. This dual capability for hydrogen bonding from both the amine and dioxolane moieties enhances the molecule's potential for specific and stable interactions with biomolecules.

The structural similarity of this compound to certain neurotransmitters suggests its potential to act as a ligand for their corresponding receptors. Its historical use as a precursor in the synthesis of lysergic acid derivatives points towards a possible interaction with serotonin (B10506) receptors, as lysergic acid diethylamide (LSD) is a well-known potent agonist for these receptors. The amine group is a common feature in many monoamine neurotransmitters, and its presence in this compound is likely to be a key determinant of its receptor binding profile.

Studies on the closely related analog, 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine, have indicated potential interactions with monoamine transporters and monoamine oxidase (MAO) enzymes. This suggests that this compound may also exhibit affinity for these targets, potentially acting as an inhibitor or substrate.

CompoundTargetInteraction TypePotency (IC50)
2-(2-Methyl-1,3-dioxolan-2-yl)ethanamineMonoamine Oxidase B (MAO-B)Inhibition15-20 µM
2-(2-Methyl-1,3-dioxolan-2-yl)ethanamineSerotonin ReceptorsBinding-

Note: Data presented is for a close structural analog and is used to infer potential interactions of this compound.

Modulation of Biochemical Pathways from a Chemical Perspective

By binding to enzymes or receptors, this compound and its derivatives can modulate their activity and, consequently, the biochemical pathways they regulate. For instance, if it were to inhibit MAO-B, as suggested by studies on its analog, it would lead to an increase in the levels of certain neurotransmitters in the brain, such as dopamine. This modulation of neurotransmitter levels can have significant effects on mood, cognition, and motor control.

Its potential interaction with serotonin receptors could trigger a cascade of intracellular signaling events, leading to various physiological responses. The specific nature of this modulation, whether agonistic or antagonistic, would depend on the precise binding mode and the conformational changes induced in the receptor upon ligand binding.

Use as a Biochemical Probe in Biological Research

The ability of this compound to potentially interact with specific biological targets makes it a useful probe for studying the structure and function of these targets. By synthesizing radiolabeled or fluorescently tagged derivatives of this compound, researchers could visualize the distribution of its binding sites in tissues and cells. Such studies would be invaluable for mapping the location of specific receptor subtypes or enzymes and for understanding their roles in various physiological and pathological processes.

Furthermore, its use as a building block in the synthesis of more complex molecules allows for the systematic exploration of structure-activity relationships. By modifying the core structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can gain insights into the key molecular features required for potent and selective interaction with a particular biological target.

Influence of Dioxolane Ring and Amine Functionality on Bio-Interactions

The biological interactions of this compound are a direct consequence of its chemical structure. The 1,3-dioxolane ring provides a rigid scaffold that helps to orient the amine functionality in a specific conformation for optimal interaction with its binding site. The oxygen atoms of the dioxolane ring can also contribute to binding through hydrogen bonding, as previously mentioned.

Q & A

Q. What are the optimized synthetic routes for (2-methyl-1,3-dioxolan-2-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed acetal formation. A representative procedure involves reacting a ketone precursor (e.g., 3-acetylbenzonitrile) with ethylene glycol in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst under Dean-Stark conditions to remove water. For example, refluxing at 110°C for 4 hours in benzene achieved a 76% yield after purification by column chromatography (ethyl acetate/hexane) . Key variables affecting yield include catalyst loading (0.1–1.0 equiv), solvent choice (e.g., benzene for azeotropic water removal), and reaction time.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous dioxolane-containing amines, the compound is classified under GHS as:
  • H302 (Harmful if swallowed)
  • H315/H319 (Skin/eye irritation)
  • H335 (Respiratory irritation) .
    Safety protocols include:
  • Use of P95/P1 respirators for particulate control and OV/AG/P99 filters for higher exposure.
  • Nitrile gloves inspected for integrity and changed every 2–4 hours.
  • Immediate rinsing of eyes with water for ≥15 minutes upon contact .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer :
  • NMR : Key signals include δ ~2.62 ppm (s, 4H, dioxolane methylene protons) and aromatic protons in δ 7.5–8.2 ppm for aryl-substituted derivatives .
  • Mass Spectrometry (MS) : EI-MS typically shows fragments at m/z 192 (base peak) and 148, corresponding to dioxolane ring cleavage and subsequent rearrangements .
  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) is recommended for purity assessment.

Advanced Research Questions

Q. What strategies mitigate racemization or instability during functionalization of this compound?

  • Methodological Answer : The dioxolane ring’s stability is pH-dependent. Avoid strongly acidic/basic conditions (>2 M HCl or NaOH) to prevent ring-opening. For enantioselective reactions (e.g., Rh-catalyzed aminations), use chiral ligands like Josiphos (Solvias AG) under inert atmospheres (N₂/Ar) to suppress oxidation. Pre-purify starting amines via distillation to eliminate trace acids/bases .

Q. How does the dioxolane moiety influence the compound’s reactivity in transition metal-catalyzed reactions?

  • Methodological Answer : The dioxolane group acts as a steric and electronic modulator :
  • Steric effects : The 2-methyl group hinders axial coordination, favoring cis-selectivity in Pd-catalyzed couplings.
  • Electronic effects : The electron-rich oxygen atoms stabilize cationic intermediates in Rh-catalyzed asymmetric hydrogenations.
    Example: In Rh(cod)₂OTf-catalyzed reactions, enantiomeric excess (ee) >90% is achievable with (R,Sp)-Josiphos ligands .

Q. What are the challenges in analyzing degradation products of this compound under oxidative conditions?

  • Methodological Answer : Oxidative degradation (e.g., via H₂O₂ or O₂) produces levulinic acid derivatives (e.g., 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid) . Analytical challenges include:
  • Co-elution issues in HPLC: Use tandem MS (LC-MS/MS) with MRM transitions for specific fragment ions.
  • Volatility losses in GC-MS: Derivatize with BSTFA or TMSCl to stabilize acidic degradation products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.